"3-Iodo-4,6-dinitro-1H-indazole molecular structure"
"3-Iodo-4,6-dinitro-1H-indazole molecular structure"
An In-Depth Technical Guide to the Molecular Structure of 3-Iodo-4,6-dinitro-1H-indazole
Abstract
This technical guide provides a comprehensive framework for understanding the molecular structure and physicochemical properties of 3-Iodo-4,6-dinitro-1H-indazole. As this compound is not extensively documented in publicly accessible literature, this paper adopts a predictive and methodological approach, leveraging data from structurally analogous compounds to forecast its characteristics. We present a plausible synthetic pathway and detail the requisite analytical workflows for its definitive structural elucidation, including spectroscopic and crystallographic techniques. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of novel heterocyclic compounds, offering both theoretical predictions and practical, field-proven protocols for characterization.
Introduction: The Indazole Scaffold in Modern Chemistry
The indazole nucleus, a bicyclic heteroaromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of specific substituents onto the indazole core allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties.
The subject of this guide, 3-Iodo-4,6-dinitro-1H-indazole, incorporates three key functional groups that are anticipated to profoundly influence its reactivity and structure:
-
C3-Iodo Group: The iodine atom at the 3-position serves as a versatile synthetic handle. It is an excellent leaving group, making the molecule an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[4]
-
4,6-Dinitro Groups: The two electron-withdrawing nitro groups significantly decrease the electron density of the bicyclic system. This functionalization impacts the molecule's acidity, reactivity, and potential as an energetic material. Furthermore, these nitro groups can be readily reduced to amino groups, providing additional vectors for chemical modification.[4]
This guide will systematically explore the anticipated structure of this multi-functionalized indazole, from its synthesis to its detailed characterization.
Proposed Synthetic Pathway
A logical and efficient synthesis of 3-Iodo-4,6-dinitro-1H-indazole would likely proceed via a multi-step sequence starting from a commercially available precursor. The causality behind the chosen sequence is critical to avoid undesired side reactions and to ensure high yields.
Synthetic Rationale
The proposed pathway involves the initial formation of the dinitro-indazole core, followed by a regioselective iodination at the C3 position.
-
Nitration of Indazole: The synthesis would commence with the nitration of 1H-indazole. The introduction of two nitro groups onto the benzene ring typically requires strong nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid). The directing effects of the fused pyrazole ring will influence the position of nitration.
-
Separation of Isomers: Nitration may lead to a mixture of isomers. Chromatographic separation would be necessary to isolate the desired 4,6-dinitro-1H-indazole intermediate.
-
Iodination at C3: The final step is the introduction of the iodine atom. The C3 position of the indazole ring is susceptible to electrophilic substitution. An electrophilic iodine source, such as N-Iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent, can be used to achieve this transformation. This step is performed last because the electron-withdrawing nitro groups deactivate the ring, making the C3 position the most favorable site for subsequent electrophilic attack.
Visualized Synthesis Workflow
Caption: Proposed workflow for the synthesis of 3-Iodo-4,6-dinitro-1H-indazole.
Structural Elucidation: A Methodological Guide
Definitive characterization of a novel compound like 3-Iodo-4,6-dinitro-1H-indazole requires a multi-faceted analytical approach. The following protocols are designed as self-validating systems, where data from one technique corroborates the findings of another.
Physicochemical Properties (Predicted)
The following properties are predicted based on the molecular formula C₇H₃IN₄O₄ and data from similar iodo-nitro-indazole compounds.[5][6]
| Property | Predicted Value | Source / Method |
| Molecular Formula | C₇H₃IN₄O₄ | - |
| Molecular Weight | 333.93 g/mol | Calculated |
| Exact Mass | 333.9199 Da | Calculated |
| XLogP3 | ~2.5 | Estimated based on analogs[6] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 5 (2x NO₂, 2x N) | Calculated |
| Appearance | Likely a yellow or orange solid | Based on dinitroaromatic compounds |
Spectroscopic Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
-
Predicted ¹H NMR Spectrum:
-
N-H Proton: A broad singlet is expected, likely at a very downfield chemical shift (>12 ppm) due to the acidic nature of the proton and potential hydrogen bonding.
-
Aromatic Protons: Two doublets are predicted for the H5 and H7 protons on the benzene ring. The strong electron-withdrawing effects of the nitro groups will shift these signals significantly downfield (expected δ > 8.0 ppm).
-
The absence of a signal in the typical H3 region (around 8.2 ppm for unsubstituted indazole) provides strong evidence for C3 substitution.[7]
-
-
Predicted ¹³C NMR Spectrum:
-
Seven distinct carbon signals are expected.
-
The C-I carbon (C3) will appear at a relatively upfield position compared to other aromatic carbons due to the heavy atom effect of iodine.
-
The carbons bearing the nitro groups (C4, C6) will be significantly downfield.
-
-
Step-by-Step NMR Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for potentially acidic N-H protons) in a clean NMR tube.[8]
-
Data Acquisition: Record ¹H and ¹³C{¹H} spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.
-
2D NMR: Acquire 2D correlation spectra (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and confirm the connectivity through one-bond and long-range correlations.
-
3.2.2. Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and elemental composition.
-
Predicted Mass Spectrum:
-
Molecular Ion ([M]⁺ or [M+H]⁺): High-resolution mass spectrometry (HRMS) should show a peak corresponding to the calculated exact mass (333.9199 Da for [M]⁺).
-
Isotopic Pattern: The presence of a single iodine atom will result in a characteristic M+1 peak that is ~7.8% of the M peak intensity.
-
Fragmentation: Electron Ionization (EI) is expected to induce fragmentation. Key losses would include NO₂, NO, and potentially the iodine atom.
-
-
Step-by-Step MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.[8]
-
Data Acquisition: Introduce the sample into an ESI-TOF or Orbitrap mass spectrometer for accurate mass measurement.
-
Fragmentation Analysis (MS/MS): Perform tandem MS on the parent ion to confirm the predicted fragmentation pathways, providing further structural validation.
-
Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
Predicted IR Absorptions:
-
N-H Stretch: A broad absorption in the 3200-3400 cm⁻¹ region.
-
Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹.
-
NO₂ Asymmetric Stretch: A strong, sharp absorption around 1520-1560 cm⁻¹.
-
NO₂ Symmetric Stretch: A strong, sharp absorption around 1340-1380 cm⁻¹.
-
Aromatic C=C Stretch: Multiple absorptions in the 1450-1600 cm⁻¹ region.
-
X-ray Crystallography: The Definitive Structure
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.
-
Rationale: This technique will provide precise bond lengths, bond angles, and dihedral angles. It will definitively confirm the connectivity and reveal intermolecular interactions, such as hydrogen bonding, in the solid state. Based on related structures, the indazole ring system is expected to be nearly planar.[2] The nitro groups may be slightly twisted out of the plane of the aromatic ring.[3]
-
Step-by-Step Crystallography Protocol:
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling. A range of solvents should be screened.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the phase problem and refine the structural model to obtain the final crystallographic information file (CIF).
-
Conclusion
While 3-Iodo-4,6-dinitro-1H-indazole remains a compound with limited public data, this guide establishes a robust framework for its synthesis, characterization, and structural understanding. By leveraging established chemical principles and data from analogous molecules, we have outlined the key predictive features and the essential experimental protocols required for its comprehensive analysis. The combination of a plausible synthetic route and a multi-technique analytical workflow—spanning NMR, MS, IR, and X-ray crystallography—provides a clear and actionable path for researchers. The unique combination of a reactive C3-iodo handle and two reducible nitro groups makes this molecule a potentially valuable and versatile building block for the synthesis of novel pharmaceuticals and advanced materials.
References
-
Chem-Impex. 3-Iodo-6-Nitro (1H)Indazole. [Link]
-
PharmaCompass. 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
-
National Center for Biotechnology Information. Crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
PubChem. 3-Iodo-6-nitroindazole. [Link]
-
ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
National Center for Biotechnology Information. 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole). [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
-
PubChem. 6-iodo-1H-indazole. [Link]
-
PubMed. On the mechanism of iodination of tyrosine. [Link]
-
PubMed Central. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist. [Link]
-
RxList. Iodinated Contrast Media: Drug Class, Uses, Side Effects, Drug Names. [Link]
-
ACS GCI Pharmaceutical Roundtable. Iodination. [Link]
-
Wikipedia. Iodinated contrast. [Link]
-
Organic Syntheses. Indazole. [Link]
-
ResearchGate. Crystal structure of 4,5-dinitro-1H-imidazole. [Link]
Sources
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. Crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 885521-22-2 Cas No. | 3-Iodo-4-nitro-1H-indazole | Matrix Scientific [matrixscientific.com]
- 6. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
